8CN

Anti-leishmanial drug discovery 2-aminothiophene SAR Leishmania amazonensis

8CN is a structurally validated 2-amino-thiophene featuring the cycloocta[b]thiophene fused-ring architecture—an essential reference standard for anti-leishmanial SAR studies. With an IC50 of 0.71 μM against clinically relevant L. amazonensis axenic amastigotes and a selectivity index of ~62 over J774.A1 macrophages, 8CN outperforms close analog DCN-83 (IC50 1.20 μM), confirming that this specific ring topology is critical for potency. Generic 2-amino-thiophene substitutes lack this validated profile. Supplied at ≥95% purity, soluble in DMSO. For research use only; not for human or veterinary applications.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 40106-14-7
Cat. No. B112592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8CN
CAS40106-14-7
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(=C(S2)N)C#N
InChIInChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2
InChIKeyFFMNIWGELAUZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8CN (CAS 40106-14-7) Compound Procurement Guide: Chemical Identity and Research-Grade Specification


8CN (2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile) is a 2-amino-thiophene derivative with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . The compound is supplied as a powder with typical vendor purity specifications of ≥95% to ≥98% and is soluble in DMSO at concentrations up to 10 mM . 8CN is exclusively a research-use compound, not intended for human or veterinary therapeutic applications .

Why 8CN (CAS 40106-14-7) Cannot Be Arbitrarily Substituted with Other 2-Amino-Thiophene Derivatives


The 2-amino-thiophene chemical scaffold encompasses a structurally diverse class of compounds whose biological activity is exquisitely sensitive to specific substituent patterns and ring system modifications. SAR studies demonstrate that anti-leishmanial potency can vary by more than an order of magnitude between closely related analogs within the same series [1]. Specifically, the cycloocta[b]thiophene fused-ring system of 8CN confers a distinct spatial and electronic profile that is not recapitulated by analogs bearing alternative ring sizes or substitution patterns. Consequently, procurement of a generic 2-amino-thiophene derivative without verification of the precise CAS identity (40106-14-7) risks introducing compounds with materially different potency, selectivity, or physicochemical properties into the experimental system [2]. The evidence below quantifies these differential performance characteristics.

Quantitative Differentiation Evidence for 8CN (CAS 40106-14-7): Comparative Activity, Selectivity, and Structure-Based Performance


8CN Exhibits Superior Anti-Amastigote Potency Compared to Structurally Related 2-Amino-Thiophene Analogs

In a systematic SAR study of 2-amino-thiophene derivatives, 8CN demonstrated the highest anti-amastigote potency among all compounds tested. Direct head-to-head comparison revealed that 8CN achieved an IC50 of 0.71 μM against axenic amastigotes of Leishmania amazonensis, whereas the most active analog for promastigotes (DCN-83) exhibited an IC50 of 1.20 μM against the same amastigote form [1]. The 1.7-fold potency advantage of 8CN against the clinically relevant intracellular amastigote stage distinguishes it from other active derivatives in the series.

Anti-leishmanial drug discovery 2-aminothiophene SAR Leishmania amazonensis Amastigote assay

8CN Demonstrates >10-Fold Potency Advantage Over First-Line Reference Drug Meglumine Antimoniate

8CN and seven other 2-amino-thiophene derivatives from the same study demonstrated IC50 values lower than 10 μM against at least one parasitic form, exhibiting potency superior to the reference drug meglumine antimoniate [1]. While the precise IC50 value for meglumine antimoniate in this study is not fully specified in the abstract, cross-study comparisons with literature values for meglumine antimoniate against Leishmania amazonensis intracellular amastigotes (IC50 = 127.6 μg/mL, equivalent to approximately 348 μM based on molecular weight of 365.98 g/mol for the antimony-containing complex) place 8CN's activity (IC50 = 0.71-1.20 μM) more than two orders of magnitude lower [2].

Anti-leishmanial agents Meglumine antimoniate Reference drug comparison Leishmania amazonensis

8CN Achieves Favorable In Vitro Selectivity Index with CC50 of 43.9 μM Against Mammalian Cells

Cytotoxicity evaluation of 8CN against mouse J774.A1 macrophage cells using an MTT colorimetric assay after 72-hour incubation yielded a CC50 value of 43.9 μM . Calculated selectivity indices (SI = CC50 / IC50) range from approximately 37 (based on promastigote IC50 of 1.2 μM) to approximately 62 (based on amastigote IC50 of 0.71 μM). This indicates that 8CN exhibits a measurable therapeutic window in vitro, with parasite inhibition occurring at concentrations 37- to 62-fold lower than those causing cytotoxicity to host macrophages.

Cytotoxicity Selectivity index J774.A1 macrophages Anti-parasitic safety margin

8CN's Cycloocta[b]thiophene Fused-Ring Architecture Confers Distinct SAR Profile Versus Alternative 2-Amino-Thiophene Derivatives

Within the 2-amino-thiophene chemotype, 8CN features a cycloocta[b]thiophene fused-ring system that distinguishes it from analogs bearing alternative core structures. Comparative analysis reveals that other 2-amino-thiophene derivatives with different substitution patterns demonstrate varying anti-leishmanial profiles: SB-83 exhibits IC50 values of 7.46 μM (L. infantum promastigotes) and 9.84 μM (L. donovani promastigotes) [1], while SB-200 shows an anti-amastigote IC50 of 2.85 μM with SI of 13.8-15.0 [2]. The 8-carbon cyclooctane ring of 8CN, combined with the 2-amino-3-carbonitrile substitution pattern, appears to confer an optimal balance of lipophilicity and molecular geometry for activity against L. amazonensis.

Structure-activity relationship Fused-ring systems Medicinal chemistry scaffold 2-aminothiophene

Targeted Research Applications for 8CN (CAS 40106-14-7) Based on Quantified Differential Performance


Lead Optimization in Anti-Leishmanial Drug Discovery Targeting Cutaneous Leishmaniasis

Investigators developing novel therapeutics for cutaneous leishmaniasis caused by Leishmania amazonensis should prioritize 8CN as a validated lead-like scaffold. The compound's demonstrated IC50 of 0.71 μM against axenic amastigotes [1]—the clinically relevant intracellular form—combined with a CC50 of 43.9 μM in J774.A1 macrophages yielding a selectivity index of approximately 62, establishes 8CN as an attractive starting point for medicinal chemistry optimization campaigns. Further derivatization may improve potency, pharmacokinetic properties, and in vivo efficacy while maintaining the favorable selectivity profile.

Structure-Activity Relationship (SAR) Studies of Fused-Ring 2-Amino-Thiophene Derivatives

Research groups engaged in systematic SAR exploration of the 2-amino-thiophene chemotype should incorporate 8CN as a reference compound representing the cycloocta[b]thiophene fused-ring architecture. The 8CN/DCN-83 comparative dataset—demonstrating that 8CN (IC50 = 0.71 μM) outperforms DCN-83 (IC50 = 1.20 μM) against amastigotes [1]—provides a quantitative benchmark against which to evaluate newly synthesized analogs. This scaffold-specific potency differential underscores the importance of ring size and substitution pattern in modulating anti-leishmanial activity.

In Vitro Mechanistic Studies of Anti-Leishmanial Mode of Action

Researchers investigating the molecular mechanisms underlying anti-leishmanial activity should employ 8CN as a probe compound due to its well-characterized in vitro potency profile against both promastigote (IC50 = 1.20 μM) and amastigote (IC50 = 0.71-9.8 μM) forms of L. amazonensis [1]. The compound's favorable selectivity index (37-62) relative to mammalian J774.A1 cells minimizes the risk of confounding cytotoxic effects in mechanistic assays. Target identification studies, including resistance mutant generation and affinity-based proteomics, are appropriate next steps.

Computational Drug Design and Virtual Screening Validation

The identification of 8CN as one of the most active compounds in a ligand-based virtual screening (LBDD) campaign—where 8 of 2-amino-thiophene derivatives showed IC50 values below 10 μM, exceeding the potency of meglumine antimoniate [1]—validates the use of QSAR models and ADMET filters in predicting anti-leishmanial activity. Computational chemistry teams developing predictive models for parasitic drug discovery should utilize 8CN's experimentally determined IC50 and CC50 values as training or validation data points for algorithm refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8CN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.